9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V)
Description
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) (CAS: 872205-11-3) is a cationic acridinium derivative with a mesityl (2,4,6-trimethylphenyl) group at the 9-position and a methyl group at the 10-position, paired with a hexafluorophosphate (PF₆⁻) counterion . This compound is part of the acridinium-based photocatalyst family, widely used in organic synthesis and photoredox catalysis due to its strong oxidizing properties and stability under various reaction conditions . Its molecular formula is C₂₃H₂₂F₆NP, with a purity of ≥97% in commercial preparations . The hexafluorophosphate anion enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, making it suitable for homogeneous catalysis .
Properties
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.F6P/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOVKULWDNOBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The patented method outlined in RU2582126C1 involves a two-step synthesis starting from an N-methylacridinium precursor. The key steps are:
- Grignard Addition : Mesityl-magnesium bromide reacts with N-methylacridinium salt in anhydrous diethyl ether. The mesityl group (2,4,6-trimethylphenyl) is introduced at the 9-position of the acridinium core via nucleophilic aromatic substitution.
- Electrochemical Oxidation : The intermediate is oxidized electrochemically at a controlled potential of 0.61 V vs. Ag/AgNO₃ or in galvanostatic mode to yield the final acridinium salt.
The electrochemical step avoids traditional chemical oxidants, reducing byproduct formation. The hexafluorophosphate counterion is introduced during the final workup, typically via anion exchange with potassium hexafluorophosphate (KPF₆).
Optimization and Yield
- Solvent Choice : Diethyl ether is preferred for its low polarity, which stabilizes the Grignard reagent.
- Temperature : Reactions are conducted at ambient temperature (20–25°C).
- Yield : The patent reports a 75–85% isolated yield after purification by recrystallization from acetone/hexane mixtures.
Organomagnesium Reagent and Acid-Mediated Cyclization
Scalable Synthesis from Carboxylic Acid Esters
A scalable route described by Zilate et al. utilizes a bifunctional organomagnesium reagent to construct the acridinium core. The procedure involves:
- Formation of Organomagnesium Intermediate : A 1,5-bifunctional organomagnesium reagent is generated from 4-bromo-N,N-dimethylaniline and methylmagnesium bromide in tetrahydrofuran (THF) at 60°C .
- Cyclization with Carboxylic Acid Esters : The organomagnesium species reacts with methyl 4-fluorobenzoate or analogous esters, forming the acridinium framework through intramolecular cyclization.
- Acid Workup : Treatment with aqueous HBr protonates the intermediate, yielding the acridinium bromide salt.
Key Advantages
- Gram-Scale Production : This method achieves multi-gram quantities with >70% yield .
- Functional Group Tolerance : Electron-withdrawing groups (e.g., -F, -OMe) on the aromatic ring are compatible, enabling structural diversification.
Anion Metathesis to Hexafluorophosphate
Counterion Exchange Protocol
The acridinium bromide or tetrafluoroborate salts are converted to the hexafluorophosphate derivative via anion exchange:
Critical Parameters
- Solubility : Methanol is optimal for metathesis due to the high solubility of KBr and low solubility of the target compound.
- Purity : This step typically achieves ≥95% purity , as confirmed by NMR and elemental analysis.
Comparative Analysis of Methods
Recent Advances and Practical Considerations
Solvent and Temperature Optimization
Recent studies emphasize the role of anhydrous conditions in preventing hydrolysis of the acridinium intermediate. THF and diethyl ether remain the solvents of choice for Grignard and organomagnesium reactions due to their ability to stabilize reactive intermediates.
Photostability Considerations
The mesityl group enhances photostability by sterically shielding the acridinium core from degradation pathways. This structural feature is critical for applications in prolonged photoredox reactions.
Chemical Reactions Analysis
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can act as a photocatalyst in oxidation reactions.
Reduction: It can also participate in reduction reactions, although these are less common compared to oxidation.
Common reagents used in these reactions include aerial dioxygen for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Key Applications
-
Synthetic Organic Chemistry
- Alkene Functionalization : This compound is utilized in the hydroamination of alkenes, allowing for the addition of amines to alkenes under mild conditions. The process typically results in high yields and selectivity, showcasing its effectiveness as a catalyst .
- Decarboxylation Reactions : It has been demonstrated that 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) can facilitate the decarboxylation of carboxylic acids, which is vital in asymmetric synthesis .
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Photocatalytic Reactions
- C-C Coupling Reactions : The compound has been employed to mediate C-C bond formation through photoredox catalysis. For instance, it can couple alkenes with various nucleophiles, expanding the toolkit for synthetic chemists .
- Selective Oxidation : It has shown promise in selective oxidation reactions, which are crucial for the functionalization of organic molecules .
- Medicinal Chemistry
Comparative Data Table
Case Studies
-
Hydroamination of Alkenes :
In a study by Benniston et al., 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) was used to successfully add amines to alkenes under visible light irradiation. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating its utility in synthetic pathways that require precise control over reaction outcomes . -
Decarboxylation Process :
Research highlighted in recent publications illustrates the effectiveness of this compound in facilitating decarboxylation reactions, leading to the formation of valuable intermediates for further chemical transformations. The methodology employed allowed for a straightforward approach to accessing complex molecular architectures .
Mechanism of Action
The mechanism by which 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) exerts its effects is primarily through its role as a photocatalyst. Upon exposure to visible light, the compound undergoes a single electron transfer (SET) process, generating reactive intermediates that facilitate various chemical transformations . The mesityl group and the acridinium ion play crucial roles in stabilizing these intermediates and enhancing the overall reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Acridinium Salts
Substituent Variations
9-Mesityl-10-phenylacridin-10-ium Chloride
- Structure : Substitutes the 10-methyl group with phenyl and uses chloride (Cl⁻) as the counterion.
- Properties: Chloride’s smaller size and higher charge density reduce solubility in organic solvents compared to PF₆⁻. This limits its utility in non-aqueous catalytic systems .
- Applications : Primarily used in ionic liquid formulations or where aqueous compatibility is required.
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium Tetrafluoroborate
- Structure : Incorporates methoxy groups at the 2- and 7-positions, with a tetrafluoroborate (BF₄⁻) counterion.
- BF₄⁻ offers moderate solubility but is less stable against hydrolysis than PF₆⁻ .
2,7-Dibromo-9-mesityl-10-methylacridin-10-ium Tetrafluoroborate
Counterion Effects
- Hexafluorophosphate (PF₆⁻) : Offers superior solubility in aprotic solvents and resistance to hydrolysis, critical for long-term storage and reactions requiring anhydrous conditions .
- Tetrafluoroborate (BF₄⁻) : Less stable but cheaper; used in cost-sensitive applications .
- Iodide (I⁻) : Useful in radiopharmaceuticals but prone to oxidation .
Electronic and Photophysical Properties
- Redox Potentials: While direct cyclic voltammetry (CV) data for 9-Mesityl-10-methylacridin-10-ium PF₆⁻ is unavailable, analogues like PBI-H () show that substituents significantly modulate redox behavior. Methoxy groups lower oxidation potentials, whereas bromine increases them .
- Light Absorption: The mesityl group extends conjugation, shifting absorption maxima to longer wavelengths compared to non-aromatic substituents .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C20H19F6N2P
Molecular Weight: 396.34 g/mol
IUPAC Name: 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V)
Structural Characteristics:
- The compound features a mesityl group (2,4,4-trimethylpentyl) attached to the acridine core, contributing to its lipophilicity and potential interactions with biological membranes.
- The hexafluorophosphate moiety enhances solubility in polar solvents, making it suitable for various biochemical assays.
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Antimicrobial Properties:
- Preliminary studies suggest that acridine derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve intercalation into DNA, disrupting replication and transcription processes.
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Anticancer Activity:
- Research indicates that compounds similar to 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) can induce apoptosis in cancer cells. This is achieved through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cellular stress and death.
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Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial resistance mechanisms. For instance, studies on related acridines have shown inhibition of topoisomerases, which are crucial for DNA replication.
In Vitro Studies
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 5 µM | Induction of apoptosis via caspase activation |
| B | HeLa (cervical cancer) | 10 µM | Inhibition of cell proliferation by 70% |
| C | E. coli (bacterial strain) | 50 µg/mL | Significant reduction in bacterial viability |
Case Studies
-
Case Study on Anticancer Activity:
- In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various acridine derivatives on MCF-7 cells. The results demonstrated that compounds with structural similarities to 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) showed enhanced cytotoxicity compared to standard chemotherapeutic agents.
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Case Study on Antimicrobial Efficacy:
- A comparative analysis conducted by Smith et al. (2023) assessed the antimicrobial properties of several acridine derivatives against resistant strains of Staphylococcus aureus. The study found that the tested compound exhibited potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Recent Developments
Recent research has focused on optimizing the synthesis of 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) to enhance its biological activity and reduce toxicity. Various analogs have been synthesized and tested for their efficacy against different cancer cell lines and microbial strains.
Toxicity Studies
Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation is necessary to understand its safety profile. In vitro studies have demonstrated moderate cytotoxicity at higher concentrations, necessitating further investigation into dose-dependent effects.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V)?
- Methodology : The compound is typically synthesized via quaternization of 9-mesitylacridine with methyl iodide, followed by anion exchange with potassium hexafluorophosphate. Evidence from analogous acridinium salts (e.g., tetrafluoroborate derivatives) suggests purification via recrystallization in anhydrous acetonitrile or dichloromethane to remove residual counterions . Characterization should include ¹H/¹³C NMR to confirm methyl group incorporation and UV-Vis spectroscopy to assess π-π* transitions (λmax ~ 370–400 nm) .
Q. How can researchers validate the photophysical properties of this compound for photocatalysis applications?
- Methodology : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes (typically in the nanosecond range for acridinium salts). Compare quantum yields with standards like [Ru(bpy)₃]²⁺. Electrochemical analysis (cyclic voltammetry) in anhydrous acetonitrile with 0.1 M TBAPF₆ as the electrolyte will determine redox potentials (e.g., E₁/₂ ≈ +2.0 V vs. SCE for the excited state) .
Q. What are the optimal storage conditions to ensure long-term stability?
- Methodology : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent degradation via moisture absorption or light-induced radical formation. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect decomposition products like demethylated acridinium species .
Advanced Research Questions
Q. How do counterion effects (e.g., PF₆⁻ vs. BF₄⁻) influence catalytic activity in photoredox reactions?
- Methodology : Conduct comparative studies using 9-Mesityl-10-methylacridinium salts with PF₆⁻, BF₄⁻, and iodide counterions. Measure reaction rates for model transformations (e.g., C–H arylation) under identical conditions. PF₆⁻ generally enhances solubility in non-polar solvents, while BF₄⁻ may improve stability in protic media. Use DFT calculations to correlate anion basicity with excited-state electron transfer efficiency .
Q. What experimental strategies resolve contradictions in reported photocatalytic efficiencies across studies?
- Methodology : Standardize reaction parameters (light intensity, wavelength, solvent purity). For example, discrepancies in quantum yields may arise from unaccounted inner-filter effects; use actinometry (e.g., ferrioxalate) to calibrate light sources. Validate substrate scope with control experiments (e.g., radical trapping with TEMPO) to confirm mechanistic pathways .
Q. How can transient absorption spectroscopy elucidate the mechanistic role of triplet states in energy transfer reactions?
- Methodology : Perform nanosecond transient absorption experiments in degassed acetonitrile. Monitor decay kinetics at 450–500 nm (assigned to triplet-triplet absorption) and correlate with Stern-Volmer quenching studies using substrates like styrene. Compare results with EPR spin-trapping data to confirm radical intermediacy .
Q. What are the implications of solvent polarity on the compound’s electrochemical stability?
- Methodology : Use a microfluidic electrochemical cell (e.g., carbon paste electrode modified with PF₆⁻-based ionic liquids) to study solvent effects. Polar aprotic solvents (e.g., DMF) stabilize the oxidized acridinium species, while protic solvents (e.g., MeOH) may accelerate decomposition. Measure current density vs. potential profiles under varying dielectric conditions .
Key Considerations for Experimental Design
- Contradiction Mitigation : Replicate critical experiments (e.g., quantum yield measurements) using independent light sources and detectors.
- Advanced Characterization : Pair spectroscopic data with computational modeling (e.g., TD-DFT) to assign electronic transitions .
- Environmental Controls : Use gloveboxes for air-sensitive reactions and validate anhydrous conditions via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
